molecular formula C27H18BrNO3 B11693223 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11693223
M. Wt: 484.3 g/mol
InChI Key: RYCREDYIYIDUHG-CAPFRKAQSA-N
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Description

The compound (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule that features a combination of aromatic rings, a furan ring, and a pyrrolidone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: The key step involves an aldol condensation reaction between the furan derivative and the pyrrolidone derivative to form the final product. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidone ring, converting it to a hydroxyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.

Medicine

The compound and its derivatives can be explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • **(3E)-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • **(3E)-3-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The presence of the bromine atom in (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-HYDROXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE distinguishes it from its analogs. This halogen atom can significantly influence the compound’s reactivity and biological activity, making it unique among similar compounds.

Properties

Molecular Formula

C27H18BrNO3

Molecular Weight

484.3 g/mol

IUPAC Name

(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H18BrNO3/c28-21-8-6-19(7-9-21)26-15-14-24(32-26)16-20-17-25(18-4-2-1-3-5-18)29(27(20)31)22-10-12-23(30)13-11-22/h1-17,30H/b20-16+

InChI Key

RYCREDYIYIDUHG-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC=C(C=C5)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC=C(C=C5)O

Origin of Product

United States

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